molecular formula C13H22O6 B13957301 2-[(Butoxycarbonyl)oxy]propionic acid tetrahydrofuran-2-ylmethyl ester CAS No. 64058-38-4

2-[(Butoxycarbonyl)oxy]propionic acid tetrahydrofuran-2-ylmethyl ester

Katalognummer: B13957301
CAS-Nummer: 64058-38-4
Molekulargewicht: 274.31 g/mol
InChI-Schlüssel: YMURBNOJOCMCNI-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-[(Butoxycarbonyl)oxy]propionic acid tetrahydrofuran-2-ylmethyl ester is a chemical compound with the molecular formula C13H22O6 and a molar mass of 274.31 g/mol . This compound is known for its unique structure, which includes a butoxycarbonyl group and a tetrahydrofuran-2-ylmethyl ester moiety. It is used in various chemical reactions and has applications in different scientific fields.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(Butoxycarbonyl)oxy]propionic acid tetrahydrofuran-2-ylmethyl ester typically involves the esterification of propionic acid derivatives with butoxycarbonyl and tetrahydrofuran-2-ylmethyl groups. The reaction conditions often include the use of catalysts and specific temperature and pressure settings to ensure optimal yield and purity .

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes using microreactor systems. These systems offer advantages such as increased efficiency, versatility, and sustainability compared to traditional batch processes .

Analyse Chemischer Reaktionen

Types of Reactions

2-[(Butoxycarbonyl)oxy]propionic acid tetrahydrofuran-2-ylmethyl ester can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.

    Reduction: The compound can be reduced by adding hydrogen or removing oxygen, typically using reducing agents.

    Substitution: This reaction involves the replacement of one functional group with another, often facilitated by catalysts.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and catalysts like palladium on carbon. The reaction conditions vary depending on the desired outcome but generally involve controlled temperature and pressure settings .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols. Substitution reactions can result in various derivatives with different functional groups .

Wissenschaftliche Forschungsanwendungen

2-[(Butoxycarbonyl)oxy]propionic acid tetrahydrofuran-2-ylmethyl ester has several scientific research applications, including:

Wirkmechanismus

The mechanism of action of 2-[(Butoxycarbonyl)oxy]propionic acid tetrahydrofuran-2-ylmethyl ester involves its interaction with specific molecular targets and pathways. The compound can act as a substrate for enzymes, facilitating various biochemical reactions. Its unique structure allows it to participate in specific binding interactions, influencing the activity of target molecules .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 2-[(Butoxycarbonyl)oxy]propionic acid methyl ester
  • 2-[(Butoxycarbonyl)oxy]propionic acid ethyl ester
  • 2-[(Butoxycarbonyl)oxy]propionic acid isopropyl ester

Uniqueness

Compared to similar compounds, 2-[(Butoxycarbonyl)oxy]propionic acid tetrahydrofuran-2-ylmethyl ester stands out due to its tetrahydrofuran-2-ylmethyl ester moiety. This unique structural feature imparts distinct chemical properties and reactivity, making it valuable in specific applications .

Eigenschaften

CAS-Nummer

64058-38-4

Molekularformel

C13H22O6

Molekulargewicht

274.31 g/mol

IUPAC-Name

oxolan-2-ylmethyl 2-butoxycarbonyloxypropanoate

InChI

InChI=1S/C13H22O6/c1-3-4-7-17-13(15)19-10(2)12(14)18-9-11-6-5-8-16-11/h10-11H,3-9H2,1-2H3

InChI-Schlüssel

YMURBNOJOCMCNI-UHFFFAOYSA-N

Kanonische SMILES

CCCCOC(=O)OC(C)C(=O)OCC1CCCO1

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.